molecular formula C9H8BrNS B008328 2-(Bromomethyl)-6-methyl-1,3-benzothiazole CAS No. 110722-47-9

2-(Bromomethyl)-6-methyl-1,3-benzothiazole

Cat. No. B008328
M. Wt: 242.14 g/mol
InChI Key: JMQNWJRZADSZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-6-methyl-1,3-benzothiazole is a chemical compound that has gained attention in scientific research due to its potential use in pharmaceuticals and agrochemicals. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-(Bromomethyl)-6-methyl-1,3-benzothiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can improve cognitive function in Alzheimer's disease.

Biochemical And Physiological Effects

2-(Bromomethyl)-6-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Bromomethyl)-6-methyl-1,3-benzothiazole in lab experiments is its diverse biological activities. This compound has shown promising results in various fields of research, including pharmacology, toxicology, and agriculture. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for the research on 2-(Bromomethyl)-6-methyl-1,3-benzothiazole. One direction is to further investigate its mechanism of action. Understanding how this compound interacts with enzymes and receptors can lead to the development of more effective drugs. Another direction is to explore its potential use as a pesticide and herbicide. This compound has shown promising results in controlling pests and weeds, which can lead to a reduction in the use of harmful chemicals in agriculture. Finally, further studies are needed to determine the safety of this compound for human use.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-6-methyl-1,3-benzothiazole can be achieved by reacting 2-aminobenzothiazole with formaldehyde and hydrobromic acid. This reaction results in the formation of a bromomethyl group at the 2-position of the benzothiazole ring. The yield of this reaction can be improved by using an excess of formaldehyde and a high concentration of hydrobromic acid. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Bromomethyl)-6-methyl-1,3-benzothiazole has been extensively studied for its potential use in pharmaceuticals and agrochemicals. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its use as a pesticide and herbicide.

properties

CAS RN

110722-47-9

Product Name

2-(Bromomethyl)-6-methyl-1,3-benzothiazole

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

2-(bromomethyl)-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3

InChI Key

JMQNWJRZADSZKL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)CBr

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)CBr

synonyms

2-(BROMOMETHYL)-6-METHYLBENZOTHIAZOLE

Origin of Product

United States

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